molecular formula C9H7F3OS B1351130 S-(Trifluoroacetyl)-4-mercaptotoluene CAS No. 75072-07-0

S-(Trifluoroacetyl)-4-mercaptotoluene

Cat. No.: B1351130
CAS No.: 75072-07-0
M. Wt: 220.21 g/mol
InChI Key: UTLCXQRJYGDYOK-UHFFFAOYSA-N
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Description

S-(Trifluoroacetyl)-4-mercaptotoluene is a chemically modified derivative of 4-mercaptotoluene, where the thiol (-SH) group is substituted with a trifluoroacetyl group (-COCF₃). This modification enhances its volatility and stability, making it particularly valuable in analytical chemistry, especially for gas chromatography–mass spectrometry (GC-MS) applications. The trifluoroacetyl group acts as an electron-withdrawing moiety, improving chromatographic separation and enabling precise detection of regioisomeric compounds, such as chloroamphetamine analogs, by generating distinct fragmentation patterns in MS analysis . Its primary use lies in differentiating structurally similar molecules where traditional electron ionization (EI) fails to provide sufficient diagnostic ions .

Properties

IUPAC Name

S-(4-methylphenyl) 2,2,2-trifluoroethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCXQRJYGDYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382083
Record name S-(4-Methylphenyl) trifluoroethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75072-07-0
Record name S-(4-Methylphenyl) trifluoroethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trifluoroacetyl)thio]toluene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoroacetyl)-4-mercaptotoluene typically involves the reaction of 4-mercaptotoluene with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as chromium (III) oxide can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: S-(Trifluoroacetyl)-4-mercaptotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(Trifluoroacetyl)-4-mercaptotoluene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-(Trifluoroacetyl)-4-mercaptotoluene involves the interaction of its trifluoroacetyl group with nucleophilic sites on target molecules. The electron-withdrawing nature of the trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable adducts with proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituent Group Core Structure Primary Application
S-(Trifluoroacetyl)-4-mercaptotoluene -COCF₃ 4-Mercaptotoluene Analytical chemistry (GC-MS)
S-(2-Chloropropionyl)-4-mercaptotoluene -COCH₂CH₂Cl 4-Mercaptotoluene Chemical synthesis
N-(Trifluoroacetyl)-butyl ester -COCF₃ Butyl amine Phytochemical detection
Bis(trifluoroacetyl) desipramine -COCF₃ (two groups) Desipramine Pharmaceutical analysis
  • Trifluoroacetyl vs. Chloropropionyl Derivatives :
    The substitution of -COCF₃ (trifluoroacetyl) with -COCH₂CH₂Cl (chloropropionyl) in S-(2-Chloropropionyl)-4-mercaptotoluene reduces electron-withdrawing effects, impacting its utility in MS detection. While the trifluoroacetyl derivative is preferred for analytical separations, the chloropropionyl variant is more commonly employed as a synthetic intermediate .

  • Trifluoroacetyl vs. Heptafluorobutyryl Derivatives :
    Bis(heptafluorobutyryl) derivatives, such as those used in desipramine analysis, exhibit longer derivatization times (6 hours vs. shorter for trifluoroacetyl) but offer enhanced sensitivity due to higher fluorine content and molecular weight .

Chromatographic and Spectroscopic Performance

Table 2: Analytical Performance Metrics
Compound Name Chromatographic Column Detection Method Key Advantage Limitation
This compound DB-5ms CI-MS-MS Effective regioisomer separation Moderate sensitivity vs. heptafluorobutyryl
Bis(trifluoroacetyl) desipramine Standard GC column EI-MS Compatible with spectral libraries Lower specificity than CI-MS
N-(Trifluoroacetyl)-butyl ester Not reported Phytochemical screening Detected in medicinal plant extracts Limited analytical data
  • GC Separation :
    this compound achieves baseline separation of regioisomers on DB-5ms columns, outperforming DB-1ms and DB-17ms in resolving positional isomers of chloroamphetamines .

  • MS Detection: Chemical ionization (CI)-MS-MS of trifluoroacetyl derivatives yields diagnostic ions (e.g., [M-H-HCl]⁺) that clarify chloride positioning on aromatic rings, a feature absent in EI-MS . In contrast, heptafluorobutyryl derivatives produce higher-mass ions (e.g., m/z 459) for improved sensitivity in antidepressant monitoring .

Biological Activity

S-(Trifluoroacetyl)-4-mercaptotoluene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

This compound is a derivative of mercaptotoluene, characterized by the presence of a trifluoroacetyl group. This modification is significant as it influences the compound's reactivity and biological interactions.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit substantial antioxidant properties. For instance, studies on related mercapto compounds have shown effective radical scavenging activities measured through DPPH and ABTS assays. The antioxidant capabilities are often quantified using IC50 values, where lower values indicate higher efficacy.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3d0.3970.397
Ascorbic Acid0.87-

These findings suggest that this compound could possess similar or enhanced antioxidant activities due to its structural characteristics.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. In vitro studies have shown that derivatives of mercaptotoluene exhibit broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Study:
In a study examining the antibacterial efficacy of several mercapto derivatives, compounds were tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives demonstrated significant antibacterial activity.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
4k168
4m3216

These results highlight the potential of this compound as an effective antibacterial agent.

Anticancer Activity

The potential anticancer activity of this compound has also been explored. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
In studies involving B16F10 melanoma cells, certain analogs of mercaptotoluene were found to inhibit tyrosinase activity, which is crucial in melanin production and has implications in melanoma treatment.

AnalogIC50 (µM)Effect on Tyrosinase Activity
120Moderate
310Strong
55Very Strong

These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation into its mechanisms of action.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These computational analyses provide insights into the compound's potential mechanisms of action.

Docking Results:
The docking scores for selected targets indicate strong interactions with enzymes involved in bacterial metabolism and cancer cell proliferation.

Target EnzymeDocking Score (kcal/mol)
Bacterial Enzyme-9.8
Cancer Target-9.6

These scores suggest that this compound may effectively inhibit these targets, contributing to its biological activity.

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